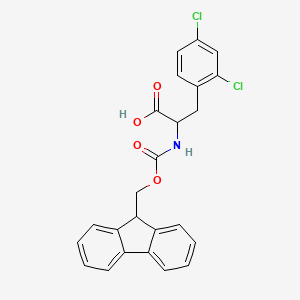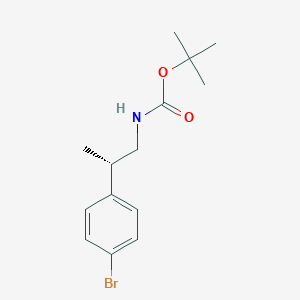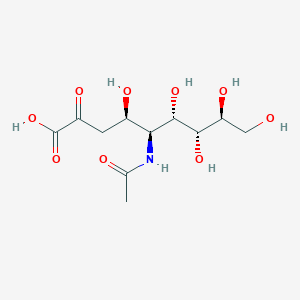
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the protection of hydroxyl groups followed by the introduction of the acetamido group through acetylation. The keto group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its cost-effectiveness and environmental sustainability compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for various biochemical compounds.
Mechanism of Action
The mechanism of action of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity. The multiple hydroxyl groups allow for extensive hydrogen bonding, influencing the compound’s solubility and reactivity. The keto group can participate in redox reactions, altering the redox state of biological systems.
Comparison with Similar Compounds
Similar Compounds
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Unique due to its specific stereochemistry and functional groups.
N-Acetylglucosamine: Similar acetamido group but lacks the extensive hydroxylation and keto group.
Glucuronic acid: Contains multiple hydroxyl groups and a carboxylic acid but lacks the acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C11H19NO9 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(4R,5S,6S,7R,8S)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m1/s1 |
InChI Key |
KBGAYAKRZNYFFG-IOSJIYNYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@H]([C@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)

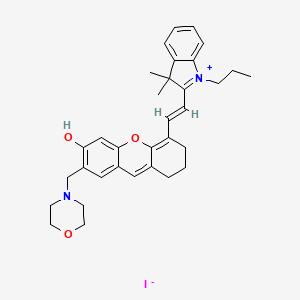
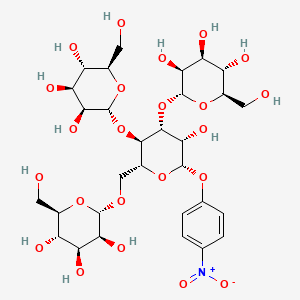
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

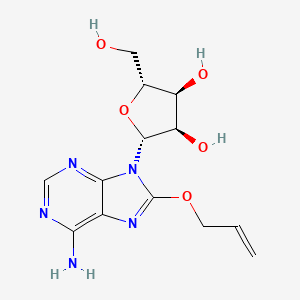
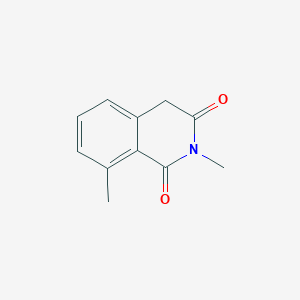
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
